N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide
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Description
Indole derivatives, which might be structurally similar to the compound you’re asking about, are known to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transition metals, including iron, nickel, ruthenium, and others, as catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current area of research .
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-6-4-14(5-7-15)17-8-9-19(25)23(22-17)11-2-10-21-18(24)13-16-3-1-12-26-16/h1,3-9,12H,2,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPSFJFDQLZBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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